molecular formula C12H15N3O4S B4733996 {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid

{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid

Cat. No. B4733996
M. Wt: 297.33 g/mol
InChI Key: STVOALNSKVFRHB-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid, also known as Acephate, is a widely used insecticide that is used to control pests in various agricultural and horticultural crops. Acephate belongs to the organophosphate class of insecticides and is known for its effectiveness in controlling a wide range of insect pests.

Mechanism of Action

{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid causes an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventual paralysis of the insect.
Biochemical and Physiological Effects:
{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid has been shown to have a range of biochemical and physiological effects on insects. Studies have shown that {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid can cause changes in the levels of various neurotransmitters, such as dopamine and serotonin, in the nervous system of insects. {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid has also been shown to affect the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and proteins in insects.

Advantages and Limitations for Lab Experiments

{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid is a widely used insecticide in laboratory experiments due to its effectiveness in controlling a wide range of insect pests. {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid is also relatively easy to use and can be applied in various forms, such as sprays, dusts, and granules. However, {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid has some limitations in laboratory experiments, such as its potential toxicity to non-target organisms and its potential to cause environmental contamination.

Future Directions

There are several future directions for research on {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid. One area of research is the development of new formulations of {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid that are more effective and less toxic to non-target organisms. Another area of research is the investigation of the potential health effects of {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid exposure in humans and animals. Additionally, research is needed to better understand the long-term environmental effects of {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid use and to develop more sustainable pest control strategies.

Scientific Research Applications

{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid has been extensively studied for its insecticidal properties and its potential use in controlling various insect pests. Research has shown that {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid is highly effective in controlling pests such as aphids, thrips, whiteflies, and leafhoppers. {4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid is also effective against various species of beetles, caterpillars, and mites.

properties

IUPAC Name

2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-2-18-10-5-8(6-14-15-12(13)20)3-4-9(10)19-7-11(16)17/h3-6H,2,7H2,1H3,(H,16,17)(H3,13,15,20)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVOALNSKVFRHB-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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